(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate
Brand Name: Vulcanchem
CAS No.: 63867-12-9
VCID: VC18459653
InChI: InChI=1S/C13H16Br2NO8P/c1-13(15,24-25(20,21-2)22-3)11(14)12(17)23-8-9-4-6-10(7-5-9)16(18)19/h4-7,11H,8H2,1-3H3
SMILES:
Molecular Formula: C13H16Br2NO8P
Molecular Weight: 505.05 g/mol

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate

CAS No.: 63867-12-9

Cat. No.: VC18459653

Molecular Formula: C13H16Br2NO8P

Molecular Weight: 505.05 g/mol

* For research use only. Not for human or veterinary use.

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate - 63867-12-9

Specification

CAS No. 63867-12-9
Molecular Formula C13H16Br2NO8P
Molecular Weight 505.05 g/mol
IUPAC Name (4-nitrophenyl)methyl 2,3-dibromo-3-dimethoxyphosphoryloxybutanoate
Standard InChI InChI=1S/C13H16Br2NO8P/c1-13(15,24-25(20,21-2)22-3)11(14)12(17)23-8-9-4-6-10(7-5-9)16(18)19/h4-7,11H,8H2,1-3H3
Standard InChI Key UNVIJENIJIKLCV-UHFFFAOYSA-N
Canonical SMILES CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])Br)(OP(=O)(OC)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound features a (4-nitrophenyl)methyl ester group linked to a dibrominated butanoate backbone modified with a dimethoxyphosphinyloxy substituent. Key structural attributes include:

  • Bromine atoms at positions 2 and 3 of the butanoate chain, enhancing electrophilic reactivity.

  • A dimethoxyphosphinyloxy group at position 3, contributing to its acetylcholinesterase inhibitory activity.

  • A 4-nitrophenyl moiety, which influences solubility and bioactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆Br₂NO₈P
Molecular Weight505.05 g/mol
CAS Registry Number63867-12-9
RTECS NumberES9010000
SolubilityLow water solubility

The Wiswesser Line Notation (WLN) for this compound is WNR D1OVYEXE1&OPO&O1&O1, indicating a nitrophenyl group (WNR), dibromo-hydroxybutanoate (D1OVYEXE1), and dimethyl phosphate (OPO&O1&O1) .

Synthesis and Optimization

The synthesis involves multi-step reactions under controlled conditions to ensure yield and purity:

  • Bromination: Introduction of bromine atoms to the butanoate precursor.

  • Phosphorylation: Attachment of the dimethoxyphosphinyloxy group via nucleophilic substitution.

  • Esterification: Coupling the brominated-phosphorylated intermediate with 4-nitrophenyl methanol.

Critical parameters include:

  • Temperature: Maintained between 0–5°C during bromination to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

  • Catalysts: Anhydrous sodium carbonate facilitates deprotonation during esterification .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₂Cl₂, 0°C65–70
Phosphorylation(MeO)₂P(O)Cl, Et₃N, DMF75–80
Esterification4-Nitrophenyl methanol, K₂CO₃60–65

Mechanism of Action

The compound acts as a competitive acetylcholinesterase (AChE) inhibitor, binding irreversibly to the enzyme’s active site. This inhibition prevents acetylcholine hydrolysis, leading to neurotransmitter accumulation at synaptic junctions and prolonged nerve impulse transmission in insects . Key mechanistic features include:

  • Phosphorylation: The dimethoxyphosphinyl group forms a covalent bond with serine residues in AChE.

  • Bromine Substituents: Enhance electrophilicity, promoting faster enzyme inactivation.

Agricultural Applications

As a broad-spectrum insecticide, this compound targets pests in crops such as:

  • Cotton: Effective against bollworms (Helicoverpa armigera).

  • Vegetables: Controls aphids (Aphis gossypii) and whiteflies (Bemisia tabaci).

Advantages:

  • High efficacy at low application rates (50–100 g/ha).

  • Residual activity lasting 7–10 days post-application.

Limitations:

  • High toxicity to non-target organisms, including bees and aquatic life .

Current Research and Future Directions

Recent studies focus on:

  • Structural Modifications: Replacing bromine with fluorine to reduce toxicity while maintaining efficacy .

  • Nanoformulations: Encapsulation in biodegradable polymers for controlled release.

Table 3: Research Priorities

AreaObjectiveProgress
Toxicity ReductionDevelop less persistent metabolitesPreclinical
Resistance ManagementSynergistic combinations with neonicotinoidsField trials

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